Wiedemannic acid

Description

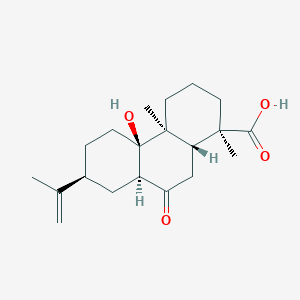

Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,4aS,4bR,7S,8aS,10aR)-4b-hydroxy-1,4a-dimethyl-9-oxo-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-12(2)13-6-9-20(24)14(10-13)15(21)11-16-18(3,17(22)23)7-5-8-19(16,20)4/h13-14,16,24H,1,5-11H2,2-4H3,(H,22,23)/t13-,14+,16-,18+,19-,20+/m0/s1 |

InChI Key |

BFOYQQLRIXKEKK-XVPBKVKESA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H](C1)C(=O)C[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)O |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O |

Synonyms |

wiedemannic acid |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations of Wiedemannic Acid

Methodological Approaches to Original Structural Assignment

The initial structural assignment of wiedemannic acid relied on the analytical tools available at the time, primarily spectroscopic methods and considerations of crystallographic data.

Application of Early Spectroscopic Techniques

Early structural elucidation efforts for natural products like this compound heavily depended on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide crucial information about the functional groups present, the connectivity of atoms, and the molecular weight of the compound. sydney.edu.aud-nb.info NMR spectroscopy, in particular, allows for the identification of different types of hydrogen and carbon atoms and their neighboring environments within the molecule through analysis of chemical shifts and coupling constants. sydney.edu.au MS provides the molecular mass and fragmentation pattern, aiding in the determination of the molecular formula and the identification of structural fragments. sydney.edu.au While the specific details of the early spectroscopic data for the original assignment of this compound are not extensively detailed in the provided search results, these techniques form the foundation of natural product structure determination. sydney.edu.aud-nb.info

Reassessment and Revision of Reported Stereochemistry of this compound

Subsequent research, particularly synthetic studies, led to a reassessment of the initially assigned stereochemistry of this compound. Discrepancies observed when comparing the properties of the natural product with synthetic versions prompted a revision of the reported structure. acs.orgresearchgate.netnih.govfigshare.com

Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy with Synthetic Analogues

A key method in the revision of this compound's stereochemistry involved the comparison of its NMR spectroscopic data with that of synthetic analogues with defined stereochemistry. acs.orgresearchgate.netnih.govfigshare.comacs.org Researchers synthesized compounds structurally similar to this compound, controlling the stereochemistry at specific centers, particularly the ring junction. acs.orgresearchgate.netnih.govfigshare.com By comparing the ¹H and ¹³C NMR spectra of natural this compound with those of their synthetic analogues, significant differences in chemical shifts and coupling constants were observed. acs.org These variations, particularly at positions C5, C6, and C8, suggested that the originally reported stereochemistry, especially at the ring junction, was incorrect. acs.org This comparative analysis of NMR data between the natural product and synthesized analogues with confirmed stereochemistry is a powerful technique for verifying or revising structural assignments. acs.orgresearchgate.netnih.govfigshare.com

An example of such comparative data is presented conceptually below, illustrating the type of differences that would lead to a revised stereochemical assignment.

| Carbon Position | This compound (Observed δ) | Synthetic Analogue (Calculated/Observed δ) | Difference (Δδ) |

| C5 | δ₁ | δ₂ | δ₁ - δ₂ |

| C6 | δ₃ | δ₄ | δ₃ - δ₄ |

| C8 | δ₅ | δ₆ | δ₅ - δ₆ |

| ... | ... | ... | ... |

These differences in chemical shifts indicate distinct electronic environments around those nuclei, arising from different spatial arrangements of atoms in the compared molecules. acs.org

Natural Occurrence and Phytochemical Context of Wiedemannic Acid

Botanical Sources and Biogeographical Distribution

Wiedemannic acid is a natural product found in certain plant species. Its presence is notably associated with the genus Salvia, a large and diverse group within the Lamiaceae family. igi-global.comunina.itusamv.roigi-global.com

Isolation from Specific Plant Species (e.g., Salvia wiedemannii)

This compound was initially isolated from the aerial parts of Salvia wiedemannii Boiss. researchgate.netacs.orgacs.orgacs.org Salvia wiedemannii is recognized as a source of numerous diterpenes. acs.org In addition to this compound, other compounds isolated from the aerial parts of Salvia wiedemannii include the diterpenes 14-oxo-pimaric acid, pisiferal, 3-oxo-abieta-8,11,13-triene, cryptanol, horminone, 7-acetylhorminone, ferruginol, 12-methoxypisiferic acid, isopimaric acid, and 7β-hydroxysandaracopimaric acid, as well as the flavone (B191248) salvigenin. researchgate.netresearchgate.netresearchgate.netresearchgate.net this compound has also been compared structurally to compounds like 8-hydroxy-12-oxo-abieta-9(11),13-dien-20-oic acid-8,20-lactone, which was also obtained from Salvia wiedemannii. psu.edu

Geographic and Ecological Factors Influencing Occurrence

Salvia wiedemannii is native to West Central Türkiye (Turkey). kew.org It is described as a subshrub that primarily grows in the subtropical biome. kew.org In Turkey, S. wiedemannii is found in the Central Anatolian steppe, in areas with Artemisia, and along roadsides and fieldsides. metu.edu.tr Its altitudinal range is typically between 500 and 1400 meters, and its flowering period is from May to July. metu.edu.tr Salvia wiedemannii is considered endemic to Turkey. metu.edu.trresearchgate.nethrpub.org

The composition of secondary metabolites, including diterpenoids like this compound, in Salvia species can be influenced by various factors. Research on other Salvia species suggests that environmental conditions, such as climate (temperature, rainfall), altitude, soil properties, light intensity, and even the time of harvesting, can affect the biosynthesis and accumulation of secondary metabolites. researchgate.netfrontiersin.orgiau.irsemanticscholar.orgmdpi.com While specific studies detailing the impact of these factors solely on this compound production in Salvia wiedemannii were not extensively found, the general principle within the Salvia genus indicates that geographical and ecological variables play a significant role in shaping the phytochemical profile. researchgate.netfrontiersin.orgiau.irsemanticscholar.org

Phytochemical Profiling of this compound-Producing Genera

The genus Salvia is well-known for its rich diversity of secondary metabolites, including various classes of terpenoids and phenolic compounds. igi-global.comunina.itusamv.roigi-global.comhrpub.orgnih.gov

Co-occurring Diterpenoids and Other Secondary Metabolites within Salvia Species

Within the Salvia genus, diterpenoids are a significant class of secondary metabolites. igi-global.comunina.itigi-global.com These compounds are characterized by a structure containing 20 carbon atoms, typically derived from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). igi-global.com Diterpenoids found in Salvia species exhibit diverse skeletal structures, including abietanes, labdanes, clerodanes, pimaranes, and icetexanes. researchgate.netmdpi.comnih.gov

In Salvia wiedemannii, specifically, several diterpenoids co-occur with this compound in the aerial parts. These include abietane-type diterpenes such as 3-oxo-abieta-8,11,13-triene, cryptanol, horminone, 7-acetylhorminone, ferruginol, 12-methoxypisiferic acid, and isopimaric acid, as well as the pimarane-type diterpenes 14-oxo-pimaric acid and pisiferal, and 7β-hydroxysandaracopimaric acid. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Beyond diterpenoids, Salvia species produce a wide array of other secondary metabolites. These include:

Monoterpenoids: Such as 1,8-cineole, α-pinene, β-pinene, camphor, and thujone, often found in essential oils. igi-global.comusamv.roresearchgate.netnih.govresearchgate.netnih.gov

Sesquiterpenoids: Including compounds like β-caryophyllene, α-humulene, and viridiflorol. igi-global.comigi-global.comnih.govnih.gov

Triterpenoids: Such as ursolic acid and oleanolic acid, which are commonly found in Salvia. igi-global.comusamv.roigi-global.comresearchgate.netresearchgate.netnih.govresearchgate.net

Flavonoids: Including apigenin, luteolin, and salvigenin. igi-global.comusamv.roigi-global.comresearchgate.netnih.govmdpi.com Salvigenin, a flavone, has been isolated from the aerial parts of Salvia wiedemannii along with diterpenoids. researchgate.netresearchgate.netresearchgate.net

Phenolic acids: Such as caffeic acid, rosmarinic acid, lithospermic acid, and salvianolic acids. igi-global.comusamv.ronih.govmdpi.commdpi.com Rosmarinic acid is often a predominant phenolic acid in Salvia species. usamv.ronih.govnih.gov

The distribution and concentration of these metabolite classes can vary depending on the specific Salvia species and the part of the plant examined (e.g., roots vs. aerial parts). igi-global.comnih.govmdpi.com Diterpenoids are often found in the roots, while monoterpenes, triterpenoids, and flavonoids are more abundant in the aerial parts. igi-global.comnih.govmdpi.com

Here is a table summarizing some of the co-occurring compounds found in Salvia wiedemannii and other Salvia species:

| Compound Name | Class | Source Species (Examples) |

| This compound | Diterpenoid | Salvia wiedemannii |

| 14-oxo-pimaric acid | Diterpenoid | Salvia wiedemannii |

| Pisiferal | Diterpenoid | Salvia wiedemannii |

| 3-oxo-abieta-8,11,13-triene | Diterpenoid | Salvia wiedemannii |

| Horminone | Diterpenoid | Salvia wiedemannii, S. cryptantha, S. semiatrata researchgate.nettandfonline.com |

| Ferruginol | Diterpenoid | Salvia wiedemannii, S. miltiorrhiza, S. cyanescens researchgate.netresearchgate.netmdpi.com |

| Isopimaric acid | Diterpenoid | Salvia wiedemannii |

| Salvigenin | Flavonoid | Salvia wiedemannii, S. ceratophylla, S. fruticosa researchgate.netresearchgate.netresearchgate.net |

| 1,8-Cineole | Monoterpenoid | Salvia species (essential oil) researchgate.netnih.govresearchgate.netnih.gov |

| α-Pinene | Monoterpenoid | Salvia species (essential oil) researchgate.netresearchgate.netnih.gov |

| β-Pinene | Monoterpenoid | Salvia species (essential oil) researchgate.netresearchgate.netnih.gov |

| Camphor | Monoterpenoid | Salvia species (essential oil) usamv.ronih.govnih.gov |

| Ursolic acid | Triterpenoid | Salvia species igi-global.comusamv.roresearchgate.netresearchgate.netnih.govresearchgate.net |

| Oleanolic acid | Triterpenoid | Salvia species igi-global.comusamv.roresearchgate.netresearchgate.netnih.govresearchgate.net |

| Rosmarinic acid | Phenolic acid | Salvia species igi-global.comusamv.ronih.govnih.gov |

| Caffeic acid | Phenolic acid | Salvia species igi-global.comusamv.ronih.gov |

Chemotaxonomic Significance and Phylogenetic Implications of this compound Presence

The presence and distribution of specific secondary metabolites, including diterpenoids, can provide valuable data for chemotaxonomic studies within the Salvia genus and the Lamiaceae family. Chemotaxonomy uses chemical compounds to aid in the classification and understanding of phylogenetic relationships between plants.

The diversity of diterpenoid skeletons (e.g., abietane (B96969), pimarane, labdane, clerodane) observed across different Salvia species is a key aspect of their chemotaxonomy. researchgate.netmdpi.comnih.gov The prevalence of certain types of diterpenoids, such as abietane-type compounds which are common in Turkish Salvia species, can be characteristic of particular sections or subsections within the genus. researchgate.netpsu.edu this compound itself is an abietane diterpene. acs.orgacs.org

While the direct phylogenetic implications of this compound's presence were not explicitly detailed in the search results, the broader context of diterpenoid distribution in Salvia is used in conjunction with morphological and molecular data to refine the infrageneric classification of the genus. metu.edu.tr Studies employing numerical taxonomic approaches and considering phytochemical profiles contribute to understanding the relationships between Salvia species. metu.edu.tr The identification of specific compounds like this compound in Salvia wiedemannii adds to the phytochemical data that can be used in such chemotaxonomic and phylogenetic analyses.

Biosynthetic Pathways and Enzymology of Wiedemannic Acid

Proposed Biosynthetic Routes to the Diterpenoid Skeleton

The formation of the characteristic tricyclic abietane (B96969) skeleton of Wiedemannic acid is a multi-step process that begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The MVA pathway, primarily occurring in the cytosol, commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, a key step catalyzed by HMG-CoA reductase. Subsequent phosphorylation and decarboxylation reactions convert mevalonic acid into IPP and DMAPP. In the context of diterpenoid biosynthesis in Salvia species, the MVA pathway provides a cytoplasmic source of these essential isoprenoid precursors.

Operating in the plastids, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Through a series of enzymatic steps, this pathway also yields IPP and DMAPP. In plants, including Salvia, the MEP pathway is generally considered the primary source of precursors for diterpenoid biosynthesis. The IPP and DMAPP generated in the plastids are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the C20 geranylgeranyl pyrophosphate (GGPP), the direct precursor to diterpenes.

The biosynthesis of the abietane skeleton from GGPP is a pivotal stage involving a cascade of cyclization reactions catalyzed by diterpene synthases (diTPSs). This process is generally accepted to occur in two main steps:

Protonation-initiated cyclization: A Class II diTPS initiates the first cyclization of the linear GGPP into a bicyclic intermediate, copalyl diphosphate (B83284) (CPP).

Ionization and further cyclization: A Class I diTPS then facilitates the ionization of the diphosphate group from CPP and orchestrates a second cyclization to form the tricyclic abietane skeleton.

Following the formation of the basic abietane hydrocarbon backbone, a series of oxidative modifications are required to produce the final structure of this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl, carbonyl, and carboxyl functionalities at specific positions on the abietane ring system. While the precise sequence of these oxidative steps for this compound has not been experimentally determined, it is hypothesized to involve a series of hydroxylations and subsequent oxidations to yield the carboxylic acid and other oxygenated moieties characteristic of this compound.

| Enzyme Class | Function in Abietane Biosynthesis | Substrate | Product |

| Class II Diterpene Synthase | Initial cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Copalyl Diphosphate (CPP) |

| Class I Diterpene Synthase | Second cyclization to form tricyclic skeleton | Copalyl Diphosphate (CPP) | Abietane skeleton |

| Cytochrome P450 Monooxygenases | Oxidative modifications (hydroxylation, oxidation) | Abietane skeleton | Oxygenated abietane derivatives (leading to this compound) |

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

While the specific biosynthetic gene cluster for this compound has not yet been identified, research on other Salvia species provides a framework for understanding the genetic basis of its formation.

Transcriptome analysis of various Salvia species has led to the identification of numerous candidate genes involved in diterpenoid biosynthesis. These include genes encoding for enzymes of the MVA and MEP pathways, as well as a variety of diTPSs and CYPs. For instance, studies in Salvia apiana have identified several unigenes predicted to be involved in the biosynthesis of abietane-type diterpenoids. nih.gov It is highly probable that homologous genes are present in Salvia wiedemannii and are responsible for the production of this compound. The identification of these specific genes would require transcriptomic and genomic analyses of S. wiedemannii.

| Gene Type | Putative Function in this compound Biosynthesis | Example from Related Research |

| Diterpene Synthase (diTPS) | Catalyze the cyclization of GGPP to the abietane skeleton. | Genes encoding Class I and Class II diTPSs identified in various Salvia species. |

| Cytochrome P450 (CYP) | Catalyze the specific oxidative modifications of the abietane skeleton. | CYP76AH and CYP76AK subfamilies implicated in abietane biosynthesis in S. apiana. nih.gov |

The biosynthesis of secondary metabolites like this compound is often tightly regulated and can be influenced by developmental and environmental factors. Gene expression studies in other Salvia species have shown that the transcription of diTPS and CYP genes can be tissue-specific and inducible. For example, in some Salvia species, the expression of genes for diterpenoid biosynthesis is localized to the roots or aerial parts of the plant. The regulation of these biosynthetic genes is likely controlled by transcription factors that respond to internal and external stimuli, thereby controlling the production of this compound in Salvia wiedemannii. Further research is needed to elucidate the specific regulatory networks governing this compound biosynthesis.

Isolation and Advanced Analytical Characterization Methodologies of Wiedemannic Acid

Research-Scale Extraction and Purification Techniques

The initial phase of obtaining Wiedemannic acid involves extracting it from the plant biomass where it is found. This is followed by purification steps to separate this compound from other co-extracted compounds.

Optimized Solvent-Based Extraction Protocols from Plant Biomass

Solvent-based extraction is a fundamental technique for isolating phytochemicals from plant materials. The efficiency of extraction is significantly influenced by the choice of solvent, temperature, time, and the physical state of the plant material researchgate.net. Plant parts are typically dried and ground into a powder to increase the surface area for solvent contact researchgate.netnih.gov.

Various solvents are employed based on the polarity of the target compounds. For instance, polar solvents like water and ethanol (B145695) are effective for extracting highly polar molecules such as organic acids and alkaloids researchgate.netnih.gov. Acetone is a polar solvent capable of extracting both hydrophilic and lipophilic molecules researchgate.net. Lipophilic organic solvents like chloroform (B151607), benzene, or ether are used for extracting nonpolar compounds such as fats, volatile oils, terpenoids, tannins, and flavonoids researchgate.netjocpr.com. Sometimes, a mixture of solvents, such as chloroform or methylene (B1212753) chloride with a small amount of methanol (B129727) or ethanol, is used to enhance extraction efficiency jocpr.com.

Optimized solvent-based extraction protocols often involve techniques like dipping, percolation, or heated reflux extraction jocpr.com. Acidic extraction, using dilute sulfuric acid, hydrochloric acid, acetic acid, or tartaric acid solutions, is particularly useful for alkaloids, converting them into more water-soluble salts jocpr.com. This method can also help remove fat-soluble impurities jocpr.com.

Advanced extraction methods such as microwave-assisted extraction and ultrasonic extraction can improve extraction yields and maintain the bioactivity of compounds celignis.com. Supercritical fluid extraction (SFE) using supercritical CO2, often with co-solvents like methanol or ethanol, is also implemented for extracting polar compounds researchgate.net.

Advanced Chromatographic Separation Strategies (e.g., High-Performance Liquid Chromatography (HPLC), Micellar Electrokinetic Capillary Chromatography (MEKC))

Chromatographic techniques are indispensable for purifying this compound from crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the separation and purification of natural products, including peptides and small proteins nih.govlcms.czscispace.comkromasil.com. HPLC offers high resolution, recovery, ease, and speed of operation nih.gov.

Reversed-phase HPLC (RP-HPLC) is a common mode for peptide purification and is applicable to a wide range of peptides with different physicochemical properties nih.govlcms.cz. Standard RP-HPLC procedures often utilize acetonitrile (B52724) as the organic modifier and trifluoroacetic acid (TFA) as an ion-pairing reagent nih.govlcms.cz. TFA creates a low pH environment that can improve peak shapes and separation lcms.cz. However, the use of TFA can affect ionization efficiency in subsequent mass spectrometry analysis lcms.cz.

Other HPLC modes employed in natural product separation include size-exclusion HPLC (SEC), which separates compounds based on size, and ion-exchange HPLC (IEX), which separates based on net charge scispace.com. Mixed-mode approaches, such as hydrophilic interaction chromatography (HILIC) combined with cation-exchange chromatography (CEX), have also shown potential as complementary techniques to RP-HPLC scispace.com. The choice of stationary phase, such as silica-based packings (like C18) or organic polymers, and mobile phase conditions are crucial for optimizing separation nih.govscispace.comnih.gov.

While the provided search results extensively discuss HPLC for peptide and natural product purification, specific details regarding the application of Micellar Electrokinetic Capillary Chromatography (MEKC) for this compound were not found. However, MEKC is a capillary electrophoresis technique that uses micelles as a pseudostationary phase and is known for its ability to separate both charged and neutral molecules, making it a valuable tool in natural product analysis.

Sophisticated Spectroscopic Characterization for Purity and Structure Confirmation

Once isolated and purified, this compound undergoes rigorous spectroscopic analysis to confirm its identity, purity, and structural details.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds, providing detailed information about the arrangement of atoms and their connectivity chemrxiv.orgchemrxiv.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive characterization of this compound.

1D NMR spectra, such as 1H NMR, provide information on the types of protons present in the molecule, their chemical environments (indicated by chemical shifts), and their neighboring protons (indicated by splitting patterns) chemrxiv.orgchemrxiv.orglibretexts.org. However, for complex molecules or mixtures, 1D spectra can suffer from overlapping signals libretexts.orgresearchgate.net.

2D NMR techniques resolve these overlaps and provide correlations between different nuclei, offering deeper insights into the molecular structure chemrxiv.orgchemrxiv.orglibretexts.orgresearchgate.net. Common 2D NMR experiments used in natural product characterization include:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through bonds libretexts.org.

Total Correlation Spectroscopy (TOCSY): Reveals correlations between all protons within a coupled spin system chemrxiv.orgchemrxiv.org. This helps in identifying amino acid spin systems in peptides, for example chemrxiv.orgchemrxiv.org.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about connectivity across quaternary carbons and between different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals correlations between protons that are spatially close to each other, regardless of bond connectivity chemrxiv.orglibretexts.orgresearchgate.net. This is particularly useful for determining relative stereochemistry and conformation libretexts.orgresearchgate.net.

By analyzing the chemical shifts, coupling constants, and correlations observed in a combination of 1D and 2D NMR spectra, the complete structure of this compound can be unambiguously determined.

Advanced Mass Spectrometry (MS and MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound thermofisher.commeasurlabs.com. It is invaluable for confirming the molecular formula of this compound and assessing its purity.

Tandem Mass Spectrometry (MS/MS or MS2) involves multiple stages of mass analysis separated by a fragmentation step thermofisher.comlabmanager.comwikipedia.orgnationalmaglab.org. This technique allows for the fragmentation of selected precursor ions and the analysis of the resulting product ions labmanager.comwikipedia.orgnationalmaglab.org. The fragmentation pattern, or product ion spectrum, serves as a unique molecular fingerprint that can be used for structural elucidation and identification of the compound labmanager.comnationalmaglab.org.

Various fragmentation methods can be employed in MS/MS, including Collision-Induced Dissociation (CID) or Higher-Energy Collision Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Electron-Capture Dissociation (ECD) thermofisher.comwikipedia.orgnationalmaglab.org. These methods break down the molecule in different ways, providing complementary structural information wikipedia.orgnationalmaglab.org.

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection and identification capabilities of MS measurlabs.com. LC-MS is an effective tool for analyzing complex mixtures, allowing for the separation of components by HPLC before they are introduced into the mass spectrometer for mass analysis and fragmentation measurlabs.com. This is particularly useful for confirming the purity of this compound after chromatographic separation and identifying any co-eluting impurities. High-resolution MS systems, such as quadrupole-time of flight (QTOF) or Orbitrap mass analyzers, provide high mass accuracy, which is crucial for determining the elemental composition of the molecule and its fragments celignis.comlabmanager.comnationalmaglab.org.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are used to determine the absolute configuration of chiral molecules, which refers to the three-dimensional arrangement of atoms in space psu.edumdpi.comcas.cz. This compound, being a natural product, is likely to be chiral, and determining its absolute configuration is essential for understanding its biological activity and properties.

Electronic Circular Dichroism (ECD) spectroscopy is a commonly used chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region psu.edumdpi.comcas.cz. The ECD spectrum provides information about the electronic transitions in the molecule and their associated chirality mdpi.com. Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers can help assign the absolute configuration cas.czic.ac.uk. However, ECD can be sensitive to experimental conditions and theoretical methods cas.czic.ac.uk.

Vibrational Circular Dichroism (VCD) spectroscopy is another chiroptical method that measures the differential absorption of circularly polarized light in the infrared region psu.educas.cz. VCD can provide more reliable assignments of absolute configuration compared to ECD, particularly for flexible molecules cas.cz. Raman Optical Activity (ROA), which measures the differential scattering of circularly polarized light in Raman scattering, is also used for absolute configuration determination psu.educas.cz. Combining experimental VCD or ROA spectra with density functional theory (DFT) calculations is a powerful approach for unambiguously determining the absolute configuration of natural products cas.czrsc.org.

While specific chiroptical data for this compound were not found in the provided search results, these techniques are the standard methods employed in natural product chemistry for establishing the absolute stereochemistry of chiral compounds.

Total Synthesis and Synthetic Methodologies for Wiedemannic Acid

Strategies Towards the De Novo Total Synthesis of Wiedemannic Acid

De novo synthesis involves constructing the target molecule from simple, readily available starting materials. For this compound, this approach necessitates careful planning regarding retrosynthetic analysis and the implementation of effective stereocontrol strategies.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules. It involves working backward from the target molecule to simpler precursors by mentally breaking bonds (disconnections) chemistrydocs.comegrassbcollege.ac.inarxiv.org. For this compound, a diterpene with a complex polycyclic structure, key disconnections would aim to simplify the ring system and reduce the number of stereocenters in each precursor.

One reported strategy towards the synthesis of a this compound analogue involved disconnecting the Decalin system, which forms a significant part of the molecule's core structure acs.org. This Decalin system, bearing contiguous quaternary centers, was envisioned to arise from a tandem pericyclic reaction sequence acs.orgresearchgate.net. Further retrosynthetic steps would lead back to simpler, commercially available starting materials, such as an isopulgenone derivative acs.org.

Stereocontrol Strategies in the Construction of Complex Stereocenters

The synthesis of this compound involves the creation of multiple stereocenters, requiring highly selective methodologies to control their relative and absolute configurations nih.govsci-hub.sersc.orgnih.gov. Diastereoselective reactions are essential for controlling the relative stereochemistry within the forming rings and side chains.

In the context of synthesizing the Decalin core of a this compound analogue, a tandem oxy-Cope/Claisen/ene reaction sequence was employed, which demonstrated high diastereoselectivity in constructing several stereocenters, including those at the ring junction and quaternary carbons acs.orgresearchgate.net. The diastereoselectivity in such pericyclic reactions can be influenced by the transition state geometry, which is often dictated by the substrate's conformation researchgate.net. Controlling the stereochemistry of quaternary centers is particularly challenging, and the reported synthetic approaches highlight the use of specifically designed reactions to address this thebarriaultlab.com.

Development of Novel Reaction Methodologies in this compound Synthesis

The complexity of this compound has spurred the development and application of novel reaction methodologies to efficiently construct its molecular architecture.

Applications of Pericyclic Rearrangements (e.g., Tandem Oxy-Cope/Claisen/Ene Reactions)

Pericyclic reactions, characterized by concerted bond-breaking and bond-forming events through a cyclic transition state, are powerful tools in organic synthesis due to their often high stereospecificity and efficiency researchgate.netresearchgate.netscholaris.ca. Tandem pericyclic reactions, where a sequence of pericyclic transformations occurs without isolation of intermediates, are particularly valuable for rapidly building molecular complexity researchgate.netthebarriaultlab.comepfl.ch20.210.105.

A key methodology explored in the synthesis of this compound analogues is the tandem oxy-Cope/Claisen/ene reaction acs.orgresearchgate.netepfl.chnih.govacs.orgfigshare.com. This sequence involves an initial oxy-Cope rearrangement, followed by a Claisen rearrangement, and finally an intramolecular ene reaction researchgate.net. This cascade of pericyclic reactions allows for the simultaneous formation of multiple bonds and stereocenters, including the construction of the crucial Decalin ring system with control over the contiguous quaternary centers acs.orgresearchgate.net. Studies have investigated the mechanism and diastereoselectivity of this tandem reaction, highlighting the influence of factors such as macrocyclic conformation on chirality transfer researchgate.netresearchgate.net. Microwave irradiation has also been explored to accelerate these pericyclic reactions thebarriaultlab.comresearchgate.net.

Utilization of Cascade and Domino Reactions for Efficiency

Synthesis of this compound Analogues and Stereoisomers

Research efforts have also focused on the synthesis of this compound analogues and stereoisomers. The synthesis of analogues allows for the exploration of structural variations and their impact on properties, while the synthesis of stereoisomers is crucial for confirming the assigned stereochemistry of the natural product and investigating the role of absolute configuration nih.gov.

The synthesis of a this compound analogue using the tandem oxy-Cope/Claisen/ene reaction has been reported acs.orgresearchgate.netnih.govacs.orgfigshare.comresearchgate.net. Comparison of the NMR data of this synthetic analogue with that of natural this compound suggested that the previously assigned stereochemistry of the natural product at the ring junction might be incorrect acs.orgnih.govacs.orgresearchgate.net. This highlights the importance of rigorous synthesis and characterization in confirming the structures of natural products.

Design and Preparation of Structural Analogues for Research Purposes

Studies toward the synthesis of this compound have involved the preparation of structural analogues to explore synthetic strategies and to potentially investigate their biological activities. One reported study describes a diastereoselective synthesis of a this compound analogue in 16 steps. acs.orgnih.govfigshare.comresearchgate.netacs.orgfigshare.com This synthesis utilized a tandem oxy-Cope/Claisen/ene reaction as a key step to construct the decalin system with the desired stereochemistry at C5, C8, C9, and C10. acs.orgacs.org

In this model study, the isopropyl group typically found at C13 in this compound was replaced by an equatorial methyl group at C12 to simplify the target structure while still addressing the core stereochemical challenges of the A and B rings. acs.orgacs.org The synthetic route for this analogue commenced from an isopulgenone derivative. acs.orgacs.org A sequence involving lithium-halogen exchange, allylation, and a microwave-assisted tandem oxy-Cope/Claisen/ene reaction was employed to construct the decalin core. acs.org Further steps included functional group transformations and cyclization reactions to build the tricyclic system of the analogue. acs.org

Comparison of the Nuclear Magnetic Resonance (NMR) data of this synthetic analogue with that of naturally occurring this compound led researchers to suggest that the previously reported stereochemistry at the ring junction of the natural product might be incorrect. acs.orgacs.orgnih.govfigshare.comresearchgate.netacs.orgfigshare.com

Stereoselective Synthesis of Defined Stereoisomers

Achieving high stereoselectivity is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereogenic centers. The synthetic approaches developed for this compound and its analogues have focused on controlling the stereochemistry at each newly formed chiral center.

The tandem oxy-Cope/Claisen/ene reaction employed in the synthesis of the this compound analogue is a powerful method for the stereoselective construction of decalin systems with defined stereochemistry at multiple positions. acs.orgacs.org This reaction sequence involves a series of pericyclic transformations occurring in a cascade, initiated by an oxy-Cope rearrangement, followed by a Claisen rearrangement, and finally an intramolecular ene reaction. researchgate.net Analysis of the mechanism of this tandem reaction has provided insights into the origin of its high diastereoselectivity. researchgate.net

The introduction of quaternary carbon centers with defined stereochemistry is a particularly challenging aspect of the synthesis. acs.orgacs.orgresearchgate.net Strategies for stereoselective synthesis of quaternary stereocenters, including asymmetric cross-coupling and Heck reactions, have been explored in the context of complex molecule synthesis, which are relevant to the challenges presented by this compound. thebarriaultlab.com

Biological Activities and Mechanistic Studies of Wiedemannic Acid Pre Clinical Focus

Investigation of Anti-inflammatory Potentials

The anti-inflammatory potential of compounds is often investigated through their ability to modulate cellular and molecular targets involved in the inflammatory cascade. While specific detailed studies on the anti-inflammatory mechanisms of isolated wiedemannic acid were not extensively found in the search results, related research on plant extracts containing similar compounds or on general anti-inflammatory mechanisms provides context for potential avenues of investigation.

Elucidation of Cellular and Molecular Targets of Anti-inflammatory Action

Inflammation is a complex process involving various cellular and molecular players. Key targets in anti-inflammatory research include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ajol.infobjournal.orgresearchgate.netresearchgate.net Transcription factors such as Nuclear Factor Kappa B (NF-κB) also play a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.commdpi.comtums.ac.ir Other potential targets include G protein-coupled receptors (GPCRs) like GPR35, which have been implicated in modulating inflammatory responses. frontiersin.org

While direct evidence detailing this compound's specific interaction with these targets was not retrieved, studies on other natural compounds with anti-inflammatory activity often focus on these pathways. For instance, some plant extracts exert anti-inflammatory effects by inhibiting COX and LOX activity or by suppressing NF-κB activation, leading to reduced production of inflammatory mediators. bjournal.orgresearchgate.netresearchgate.netnih.gov

In vitro Models for Efficacy Assessment (e.g., Cytokine Modulation, Enzyme Inhibition)

In vitro models are widely used to assess the anti-inflammatory efficacy of compounds at the cellular and molecular levels. These models often involve stimulating cells, such as macrophages (e.g., RAW 264.7 cells), with pro-inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com The effect of the test compound on various inflammatory markers is then evaluated.

Common in vitro assays include:

Cytokine Modulation: Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) released by stimulated cells using techniques like ELISA. frontiersin.orgmdpi.comnih.gov

Enzyme Inhibition: Assessing the ability of the compound to inhibit the activity of enzymes such as COX, LOX, and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a pro-inflammatory mediator. bjournal.orgresearchgate.netfrontiersin.orgnih.govmdpi.com

Protein Denaturation and Membrane Stabilization: Evaluating the compound's ability to inhibit heat-induced protein denaturation or stabilize red blood cell membranes, which are considered indicators of anti-inflammatory activity. nih.govacademicjournals.orgresearchgate.net

Research on other natural compounds has shown that they can inhibit NO production and the expression of iNOS and COX-2 in LPS-stimulated macrophages. nih.govmdpi.com Some extracts have also demonstrated the ability to inhibit protein denaturation and stabilize membranes in vitro. nih.govacademicjournals.orgresearchgate.net

In vivo (Non-Human) Models for Efficacy Assessment

Common in vivo models for assessing anti-inflammatory activity include:

Carrageenan-induced paw edema: Injecting carrageenan into the paw of rodents induces localized inflammation characterized by edema, erythema, and hyperalgesia. The reduction in paw swelling by the test compound is measured. researchgate.net

Croton oil-induced ear edema: Applying croton oil to the ear of mice induces inflammation and edema. This model is often used to evaluate topical anti-inflammatory agents. researchgate.net

LPS-induced systemic inflammation: Administering LPS systemically to rodents induces a widespread inflammatory response with elevated levels of pro-inflammatory cytokines. frontiersin.org

While the search results did not provide specific data on this compound in these anti-inflammatory in vivo models, the use of such models is standard practice in evaluating the anti-inflammatory potential of natural compounds.

Evaluation of Analgesic Properties

The analgesic properties of compounds are investigated through their ability to reduce pain sensation (antinociception). Pre-clinical studies employ various models to assess both central and peripheral analgesic effects.

Pharmacological Pathways Implicated in Antinociception

Analgesic compounds can act through various pharmacological pathways. These include:

Opioid System: Modulation of opioid receptors in the central nervous system is a major mechanism for centrally acting analgesics like morphine. researchgate.netmdpi.comwjbphs.com

Prostaglandin Synthesis Inhibition: Inhibition of COX enzymes, particularly COX-2, reduces the production of prostaglandins, which are key mediators of pain and inflammation, thus exerting peripheral analgesic effects. ajol.infowjbphs.comnih.govwikipedia.org

Transient Receptor Potential (TRP) Channels: Modulation of TRP channels, such as TRPV1, which are involved in detecting painful stimuli. mdpi.comwjarr.com

Neurotransmitter Systems: Interaction with neurotransmitter systems like the serotonergic and cannabinoid systems can also contribute to analgesic effects. wjarr.comnih.govscielo.br

Substance P Signaling: Substance P, a neuropeptide, is involved in transmitting pain signals, and modulating its pathway can affect antinociception. mdpi.comwjarr.comnih.gov

Studies on plant extracts containing compounds like those found in Salvia wiedemannii have suggested involvement of both central and peripheral mechanisms in their analgesic activity. wjbphs.com

Pre-clinical In vivo Models (e.g., Acetic Acid-Induced Writhing Test, Tail Flick Assay in Mice)

Several in vivo models are used to evaluate analgesic properties:

Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid in mice causes abdominal constrictions or "writhes" due to the release of pro-inflammatory mediators, including prostaglandins. researchgate.netresearchgate.netwjbphs.compharmacologydiscoveryservices.comnih.govsaspublishers.comwikipedia.org A reduction in the number of writhes after administration of a test compound indicates analgesic activity. wjbphs.comnih.govsaspublishers.com A study on the chloroform (B151607) extract of Salvia wiedemannii showed significant inhibition of acetic acid-induced writhing in mice. researchgate.netresearchgate.net

| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhings |

| Control | - | Data not available |

| Chloroform Extract of S.wiedemannii | 500 | Inhibited |

| Morphine | - | Similar inhibition |

Tail Flick Assay: This model is used to evaluate centrally acting analgesics. It measures the latency of a rodent to withdraw its tail from a thermal stimulus (e.g., radiant heat or hot water). researchgate.netresearchgate.netmdpi.comwikipedia.orgresearchgate.netfrontiersin.orgprotocols.io An increase in tail flick latency after compound administration suggests a central analgesic effect. frontiersin.org The chloroform extract of S. wiedemannii demonstrated significant analgesic activity in the tail flick assay. researchgate.netresearchgate.net

| Treatment Group | Dose (mg/kg, i.p.) | Tail Flick Activity |

| Control | - | Data not available |

| Chloroform Extract of S.wiedemannii | 500 | Significant activity |

| Water Extract of S.wiedemannii | - | No activity |

| Ethanol (B145695) Extract of S.wiedemannii | - | No activity |

| Butanol Extract of S.wiedemannii | - | No activity |

These in vivo models provide evidence for the potential analgesic effects of compounds, and the results from studies on Salvia wiedemannii extracts suggest that components within these extracts, potentially including this compound, contribute to pain relief through mechanisms detectable in these models. researchgate.netresearchgate.net

Antioxidant Activity Investigations

Antioxidant compounds play a crucial role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress which is implicated in various pathological conditions. Investigations into the antioxidant activity of compounds often involve assessing their ability to scavenge free radicals and modulate cellular redox balance.

Radical Scavenging and Redox Modulation Mechanisms

The antioxidant potential of compounds can manifest through various mechanisms, including the direct scavenging of free radicals via mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). These processes involve the donation of an electron or a hydrogen atom to a free radical, converting it into a more stable, non-radical species. nih.gov Additionally, antioxidants can influence redox modulation by affecting the balance between oxidative and reductive processes within cells. This can involve reducing oxidized species or maintaining the reduced state of critical cellular components.

While these general mechanisms are well-established for various antioxidant compounds, including certain phenolic acids and other plant-derived metabolites, specific detailed research findings and data specifically elucidating the radical scavenging and redox modulation mechanisms of this compound were not prominently available in the examined literature. Studies on related compound classes, such as other diterpenoids or components from Salvia species, have demonstrated antioxidant activities through these general pathways.

Interactions with Endogenous Cellular Antioxidant Defense Systems

Cells possess intricate endogenous antioxidant defense systems that include enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants such as glutathione (GSH). These systems work collaboratively to detoxify ROS and maintain cellular homeostasis. Exogenous antioxidants, including those from natural sources, can interact with and support these endogenous defense systems, either by directly scavenging radicals that escape enzymatic detoxification or by influencing the activity or regeneration of endogenous antioxidants.

Specific investigations detailing how this compound interacts with or modulates these endogenous cellular antioxidant defense systems were not extensively covered in the available search results. Research in this area for this compound would be crucial to fully understand its potential as an antioxidant agent and its impact on cellular redox balance.

Antimicrobial Efficacy Assessment

The evaluation of antimicrobial efficacy involves determining the ability of a compound to inhibit the growth or kill microorganisms, including bacteria and fungi. Pre-clinical assessments often include broad-spectrum evaluations against a range of pathogens and mechanistic studies to understand how the compound exerts its effects.

Broad-Spectrum Antibacterial and Antifungal Evaluations

Natural compounds, including various organic acids and diterpenoids, have demonstrated broad-spectrum antimicrobial activities against a variety of bacterial and fungal species. These evaluations typically involve in vitro testing to determine the minimum inhibitory concentration (MIC) and minimum bactericidal or fungicidal concentration (MBC or MFC) against panels of clinically relevant microorganisms.

Mechanistic Studies on Pathogen Growth Inhibition (e.g., Membrane Permeabilization, Metabolic Interference)

The mechanisms by which antimicrobial compounds inhibit pathogen growth are diverse and can involve targeting essential cellular structures or processes. Common mechanisms include disruption of the cell membrane, leading to increased permeability and leakage of intracellular contents; interference with metabolic pathways necessary for growth and survival; inhibition of enzyme synthesis or activity; and disruption of genetic material. For organic acids, mechanisms can also involve the reduction of intracellular pH, creating an unfavorable environment for the pathogen.

Specific mechanistic studies detailing how this compound inhibits the growth of pathogens, such as through membrane permeabilization or interference with specific metabolic processes, were not extensively described in the available search results. Research into these mechanisms would provide valuable insights into the potential therapeutic applications of this compound as an antimicrobial agent.

Other Reported Biological Activities and Preliminary Mechanistic Insights

Beyond antioxidant and antimicrobial properties, compounds from natural sources can exhibit a wide array of other biological activities. Preliminary investigations may explore these effects and provide initial insights into their potential mechanisms.

Anticancer Potential (e.g., Cytotoxic activity on specific cell lines)

Diterpenoids, as a class of natural compounds, have been recognized for their potential anticancer properties, with some members demonstrating cytotoxic activity against various cancer cell lines in pre-clinical settings. igi-global.com While studies on extracts from Salvia species containing this compound have shown cytotoxicity sci-hub.seigi-global.comresearchgate.net, specific detailed research findings and quantifiable data, such as IC50 values, directly attributing cytotoxic activity to isolated this compound on specific cancer cell lines were not available in the consulted literature. Research on other compounds from Salvia species and other plants like Juniperus phoenicea has provided cytotoxicity data against various cell lines (e.g., A549, PC3, HepG2, MOLT-4, MCF-7), illustrating the type of pre-clinical evaluation conducted for natural products in this area sci-hub.seresearchgate.netresearchgate.net. However, this specific data for this compound was not found.

Enzyme Inhibition Studies (e.g., Cholinesterase, α-Glucosidase)

Enzyme inhibition is another area of pre-clinical investigation for natural compounds. Some research broadly mentions enzyme inhibition activities, including α-glucosidase inhibition, in the context of Salvia species that contain this compound. sci-hub.seresearchgate.netresearchgate.net One source lists this compound alongside other compounds from S. wiedemannii and mentions α-glucosidase enzyme inhibition activity in the same context, suggesting a potential association sci-hub.se. However, detailed research findings, including specific inhibition percentages or IC50 values for isolated this compound against enzymes such as cholinesterase or α-glucosidase, were not explicitly provided in the retrieved information. Studies on extracts from other Salvia species have explored inhibition of enzymes like acetyl- and butyryl-cholinesterase, tyrosinase, α-amylase, and α-glucosidase, indicating the relevance of these targets in Salvia research researchgate.net.

Interactions with Intracellular Signaling Pathways and Cellular Processes

Information specifically detailing the interactions of isolated this compound with intracellular signaling pathways or specific cellular processes in pre-clinical models was not available in the consulted literature. Research on other bioactive compounds from Salvia species has explored effects on pathways such as hypoxia-inducible factor-1 (HIF-1) sci-hub.se, and general cellular processes like proliferation and apoptosis in cancer cells sci-hub.se. However, these findings were related to different compounds and not specifically to this compound.

Structure Activity Relationship Sar and Structural Modification Studies of Wiedemannic Acid

Elucidation of Key Pharmacophoric Features for Biological Activity

The elucidation of key pharmacophoric features involves identifying the essential structural elements of a molecule responsible for its biological activity. While specific pharmacophoric features for Wiedemannic acid are not detailed in the search results, general SAR analysis aims to pinpoint these critical groups or spatial arrangements. For other compounds, SAR analysis can indicate that the presence of specific functional groups, such as hydroxyl groups, and the nature of linkages between structural components are critical determinants of activity. igi-global.com

Semi-synthetic and Synthetic Modifications of this compound and its Derivatives

The provided search results discuss studies towards the total synthesis of this compound and analogues, highlighting various synthetic strategies and reactions. researchgate.netacs.org These synthetic efforts often involve complex sequences of reactions to construct the core structure and introduce specific functionalities. For instance, a diastereoselective synthesis of a this compound analogue utilized a tandem oxy-Cope/Claisen/ene reaction as a key step. researchgate.netacs.org Another approach involved a tandem oxy-Cope-Claisen-ene reaction sequence for the synthesis of diterpenes, including a plant natural product of the abietane (B96969) family, which includes this compound. researchgate.net

Synthetic modifications of natural products and their derivatives are common in medicinal chemistry to explore SAR and optimize biological activity. These modifications can involve altering functional groups, changing the carbon skeleton, or introducing new substituents. The versatility of synthetic methods, such as those involving sigmatropic rearrangements or ring-closing metathesis, allows for the generation of diverse analogues. researchgate.netresearchgate.net While specific examples of semi-synthetic or synthetic modifications of this compound aimed at directly altering its biological activity profile are not explicitly detailed, the synthetic routes described provide a basis for generating such derivatives. researchgate.netacs.org

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial in determining biological activity. wikipedia.orgkhanacademy.orguni-hamburg.de Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements, can exhibit significantly different biological properties. wikipedia.orguni-hamburg.de The synthesis of a this compound analogue highlighted the importance of stereochemistry, with a comparison of NMR data suggesting that the reported stereochemistry at the ring junction of the natural product might be incorrect. researchgate.netacs.org This underscores the critical role of establishing the correct stereochemistry for understanding the biologically active form of a molecule.

In general, molecules with multiple chiral centers can exist as numerous stereoisomers, including enantiomers and diastereomers. uni-hamburg.delibretexts.org These different spatial arrangements can lead to variations in how the molecule interacts with biological targets, influencing binding affinity, efficacy, and metabolic fate. While the specific impact of each chiral center in this compound on its biological activity is not detailed, the general principles of stereochemistry dictate that the precise 3D structure is paramount for its interaction with biological systems.

Computational Chemistry in SAR Modeling and Virtual Screening

Computational chemistry plays a significant role in modern SAR studies and drug discovery. oncodesign-services.commdpi.comnih.govmedchemica.comdovepress.comresearchgate.netbiorxiv.orgdrugtargetreview.comnih.govmdpi.com Computational methods can be used to predict the biological activity of new compounds based on their chemical structure, build models to understand how molecules interact with their targets, and screen large databases of compounds to identify potential drug candidates. oncodesign-services.commdpi.comnih.govmedchemica.comresearchgate.netbiorxiv.orgdrugtargetreview.comnih.govmdpi.com

Techniques such as molecular modeling are used to build and simulate 3D models of molecules and their interactions with biological targets. oncodesign-services.commdpi.com Quantitative Structure-Activity Relationship (QSAR) methods aim to identify and quantify physicochemical properties of a drug and correlate them with biological activity, allowing for the prediction of activity for new compounds. researchgate.netspu.edu.sy Virtual screening utilizes computer-based methods to filter chemical space and select potential drug candidates by predicting their binding affinity to a target protein. researchgate.netbiorxiv.orgdrugtargetreview.comnih.govmdpi.com This can involve docking studies to model the binding orientation of a molecule within a protein's active site. mdpi.comdrugtargetreview.commdpi.com

While specific computational studies on this compound's SAR are not provided, these computational approaches are broadly applicable to understanding and predicting the activity of chemical compounds, including natural products and their derivatives. They can aid in identifying key structural features important for activity, guiding the design of new analogues, and prioritizing compounds for synthesis and biological testing.

Future Directions and Translational Research Potential Excluding Clinical Human Trials

Advanced Omics Approaches for Comprehensive Biological and Mechanistic Characterization

Advanced omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for the comprehensive characterization of biological systems and the investigation of molecular mechanisms wikipedia.orgmdpi.comwayne.edu. Applying these techniques to study the effects of Wiedemannic acid could provide insights into its interactions with biological targets and the pathways it influences.

Genomics and Transcriptomics: Studying changes in gene expression (transcriptomics) in response to this compound exposure could help identify affected biological pathways and potential targets. While direct information on this compound and transcriptomics was not found, multi-omics studies integrating transcriptomics are used to understand metabolic pathways and gene essentiality in other organisms frontiersin.org.

Proteomics: Analyzing the protein profile (proteomics) in the presence of this compound could reveal which proteins are upregulated or downregulated, suggesting potential protein targets or affected cellular processes.

Metabolomics: Investigating the metabolic profile (metabolomics) could help understand how this compound influences cellular metabolism and identify potential biomarkers of its activity. Metabolomics is used in various studies, including understanding disease mechanisms and identifying drug targets wayne.edu.

Integrated Omics: Combining data from multiple omics layers (multi-omics) can provide a more holistic understanding of the biological effects of this compound, revealing complex interactions and regulatory networks wikipedia.orgmdpi.com. This integrated approach is considered valuable for understanding complex biological systems and identifying new therapeutic targets mdpi.com.

Through these omics approaches, researchers can aim to elucidate the detailed biological footprint of this compound, moving beyond observational findings to a mechanistic understanding of its effects.

Sustainable Production Strategies (e.g., Plant Cell Culture, Metabolic Engineering in Microbial Systems)

The sustainable production of natural products like this compound is crucial for ensuring a consistent and environmentally friendly supply. Plant cell culture and metabolic engineering in microbial systems represent promising avenues.

Plant Cell Culture: Plant cell cultures offer a viable alternative for producing bioactive compounds, independent of environmental and seasonal constraints mdpi.comnih.gov. This method can reduce production costs and enable scalable manufacturing nih.gov. While challenges such as slow growth rates and metabolic constraints exist, advancements in this area are continuously being made nih.gov. Plant cell suspension cultures have been successfully used for the production of various compounds mdpi.com. Conferences like "Phytofactories" focus on the exploitation of plant diversity using cell and tissue cultures for the production of specialized plant metabolites list.lu.

Metabolic Engineering in Microbial Systems: Metabolic engineering involves modifying the metabolic pathways of organisms, such as microbes, to enhance the production of desired compounds mdpi.combioeconomy.fi. This can involve elucidating biosynthetic pathways, manipulating enzymes, and introducing new genetic constructs mdpi.combioeconomy.fi. Metabolic engineering in microbes has been used to produce various industrially useful compounds bioeconomy.fi. Integrating high-throughput omics and bioinformatics can aid in unraveling metabolic pathways for engineering mdpi.com. This approach holds potential for boosting the production of compounds synthesized in low quantities in their natural sources mdpi.com.

Applying these sustainable production strategies to this compound could help overcome potential limitations associated with its extraction from natural sources, ensuring a more reliable and scalable supply for research and potential applications.

Development of Advanced Delivery Systems for Enhanced Pre-clinical Efficacy

Developing advanced delivery systems is essential to improve the bioavailability, targeting, and efficacy of potential therapeutic compounds like this compound in pre-clinical studies. Various systems have been explored for natural products and other molecules.

Lipid-Based Nanoparticles: Liposomes and other lipid-based nanoparticles are established delivery systems known for their biocompatibility, biodegradability, and ability to encapsulate and deliver various molecules nih.govnih.gov. They can enhance the stability and circulation time of encapsulated compounds and facilitate their accumulation at target sites nih.gov.

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are formulations that can improve the oral bioavailability of lipophilic compounds by forming fine emulsions upon contact with aqueous media in the gastrointestinal tract researchgate.net. This approach has been explored for delivering other natural products researchgate.net.

Targeted Delivery Systems: Incorporating targeting ligands onto delivery systems can direct the compound specifically to desired cells or tissues, potentially reducing off-target effects and increasing efficacy nih.gov.

Exploring and developing such advanced delivery systems for this compound could be crucial for optimizing its delivery and enhancing its therapeutic potential in pre-clinical models.

Integration of In Silico Approaches for Novel Target Identification and Mechanism Prediction

In silico (computational) approaches play a significant role in modern drug discovery and natural product research, particularly in identifying potential targets and predicting mechanisms of action biotech-asia.orgchemrxiv.orgnih.gov.

Target Prediction: Computational methods can predict potential biological targets of a compound based on its chemical structure and similarity to compounds with known targets biotech-asia.orgchemrxiv.orgmdpi.com. Various tools and algorithms are available for this purpose chemrxiv.orgmdpi.com.

Mechanism Prediction: In silico methods can also help predict the potential mechanisms by which a compound exerts its effects, by analyzing its interactions with predicted targets and relevant biological pathways biotech-asia.orgmdpi.com. Molecular docking simulations, for example, can assess the binding affinity and interaction modes of a compound with a target protein nih.govmdpi.com.

Virtual Screening: Large databases of compounds can be virtually screened against potential targets to identify molecules with a high probability of binding and activity biotech-asia.orgnih.gov.

Polypharmacology Prediction: In silico methods can also predict the potential for a compound to interact with multiple targets (polypharmacology), which can be relevant for both efficacy and potential side effects chemrxiv.orgnih.gov.

Applying these in silico approaches to this compound could help prioritize research directions by suggesting potential biological targets and mechanisms worthy of experimental validation. This can streamline the research process and provide valuable hypotheses.

Interdisciplinary Research Frameworks and Collaborative Studies in Natural Product Discovery

Natural product discovery is inherently interdisciplinary, requiring expertise in chemistry, biology, pharmacology, bioinformatics, and other fields frontiersin.orgmdpi.com. Fostering interdisciplinary research frameworks and collaborative studies is vital for advancing the understanding and potential applications of compounds like this compound.

Collaborative Consortia: Establishing collaborations between researchers from different disciplines and institutions can facilitate the sharing of knowledge, resources, and techniques, accelerating the research process mdpi.com.

Integration of Diverse Data: Bringing together data from various sources, including chemical analysis, biological assays, omics studies, and in silico modeling, requires interdisciplinary expertise for effective integration and interpretation nih.gov.

Addressing Complex Challenges: The complex nature of natural products, from their isolation and structural elucidation to understanding their biological activities and developing production methods, necessitates a multidisciplinary approach frontiersin.org.

Training and Education: Interdisciplinary graduate programs and training initiatives can equip the next generation of researchers with the diverse skills needed for natural product research uni-saarland.de.

By embracing interdisciplinary collaboration, researchers can tackle the multifaceted challenges associated with studying this compound, from basic characterization to exploring its translational potential.

Q & A

Q. What are the key experimental design considerations for synthesizing Wiedemannic acid?

A multi-step synthesis approach is essential, prioritizing diastereoselective reactions to achieve the desired stereochemistry. For example, Sauer and Barriault (2004) employed a tandem oxy-Cope/Claisen/ene reaction as the pivotal step, enabling efficient construction of the core structure . Key considerations include:

Q. How can researchers validate the structural identity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Compare chemical shifts and coupling constants with literature data, noting discrepancies (e.g., ring junction stereochemistry in this compound vs. analogues) .

- X-ray crystallography : Resolve ambiguous stereochemical assignments definitively.

- High-performance liquid chromatography (HPLC) : Assess purity and isolate stereoisomers .

Q. What are common pitfalls in replicating this compound synthesis protocols?

Challenges include:

- Reaction scalability : Small-scale optimizations may fail in larger batches due to heat transfer or mixing inefficiencies.

- Stereochemical drift : Air/moisture-sensitive intermediates require inert conditions to preserve configuration.

- Data interpretation : Misalignment of NMR data with prior studies (e.g., conflicting stereochemical assignments) necessitates rigorous cross-validation .

Advanced Research Questions

Q. How can contradictions in reported stereochemical data for this compound be resolved?

Sauer and Barriault (2004) identified inconsistencies in the ring junction stereochemistry of this compound by synthesizing an analogue (compound 30 ) and comparing NMR profiles. Methodological recommendations:

- Comparative NMR analysis : Use identical solvent systems and referencing standards to minimize artifacts.

- Computational modeling : Predict NMR chemical shifts via density functional theory (DFT) to validate experimental data .

- Independent synthesis : Reproduce the compound using alternative routes to confirm structural hypotheses .

Q. What advanced strategies improve diastereoselectivity in this compound synthesis?

- Chiral auxiliaries : Temporarily introduce stereochemical control groups to guide reaction pathways.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., palladium or ruthenium complexes) to enhance enantiomeric excess.

- Tandem reactions : Combine multiple transformations (e.g., oxy-Cope/Claisen/ene) in a single pot to minimize intermediate handling and preserve stereochemistry .

Q. How should researchers address uncertainties in biological activity studies of this compound analogues?

- Dose-response assays : Use a wide concentration range to establish potency and toxicity thresholds.

- Negative controls : Include structurally similar but inactive compounds to isolate mechanism-specific effects.

- Meta-analysis : Compare results with prior studies to identify trends or outliers, explicitly reporting conflicting data .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing this compound’s reaction kinetics?

- Non-linear regression : Fit time-course data to kinetic models (e.g., Michaelis-Menten for enzyme inhibition studies).

- Error analysis : Quantify uncertainties in rate constants using bootstrapping or Monte Carlo simulations.

- Multivariate analysis : Identify correlations between reaction variables (e.g., temperature, pH) and yield .

Q. How can computational tools enhance this compound research?

- Molecular docking : Predict binding affinities with target proteins to prioritize analogues for synthesis.

- Retrosynthetic planning : Use AI-driven platforms (e.g., IBM RXN) to propose efficient synthetic routes.

- Crystal structure prediction : Leverage software (e.g., Mercury CSD) to model solid-state configurations and compare with experimental data .

Data Reporting and Replication

Q. What guidelines ensure reproducibility in this compound studies?

- Detailed protocols : Document reaction conditions, purification steps, and instrument calibration parameters.

- Raw data sharing : Provide NMR spectra, chromatograms, and crystallographic files in supplementary materials.

- Negative results : Report failed experiments to prevent redundant efforts (e.g., unsuccessful catalyst systems) .

Q. How should researchers handle discrepancies between experimental and theoretical data?

- Peer validation : Collaborate with independent labs to verify results.

- Error source identification : Systematically test variables (e.g., solvent purity, spectrometer calibration).

- Transparent reporting : Highlight limitations in publications, such as assumptions in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.